molecular formula C15H18N4O2 B4970147 3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole

3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole

Cat. No. B4970147
M. Wt: 286.33 g/mol
InChI Key: LCKIVJURKVGXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole, also known as DPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This leads to the modulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have antiviral activity against certain viruses, including hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole in lab experiments is its ability to modulate various cellular processes, making it a versatile tool for studying different biological pathways. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its accessibility to researchers with limited funding.

Future Directions

There are several future directions for research on 3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole. One area of interest is the development of this compound-based therapies for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and metabolic disorders.

Synthesis Methods

The synthesis of 3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole involves the reaction of 2-nitro-5-(1-pyrrolidinyl)aniline with 3,5-dimethylpyrazole in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.

Scientific Research Applications

3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of diseases such as cancer and viral infections.

properties

IUPAC Name

3,5-dimethyl-1-(2-nitro-5-pyrrolidin-1-ylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-9-12(2)18(16-11)15-10-13(17-7-3-4-8-17)5-6-14(15)19(20)21/h5-6,9-10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKIVJURKVGXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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